![molecular formula C22H15BrN4O3S B2448928 Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251690-91-1](/img/no-structure.png)
Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C22H15BrN4O3S and its molecular weight is 495.35. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate has shown promise as an anticancer agent. Researchers investigate its ability to inhibit specific pathways involved in tumor growth and metastasis. Preclinical studies demonstrate its cytotoxic effects on cancer cells, making it a potential candidate for further drug development .
- The compound’s unique structure suggests potential neuropharmacological applications. Researchers explore its interactions with neurotransmitter receptors, ion channels, and enzymes. It may modulate neuronal activity, making it relevant for conditions like neurodegenerative diseases or mood disorders .
- Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate exhibits anti-inflammatory effects. Investigations focus on its impact on pro-inflammatory cytokines, immune cells, and signaling pathways. Such properties could be valuable in treating inflammatory disorders .
- Researchers explore the compound’s antimicrobial activity against bacteria, fungi, and parasites. Its structural features may interfere with essential cellular processes, making it a potential lead for novel antibiotics or antifungal agents .
- Some studies suggest that Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate could impact cardiovascular health. Investigations focus on its effects on blood vessels, platelet aggregation, and cardiac function. It may have vasodilatory or antiplatelet properties .
- Researchers use this compound as a chemical probe to study biological processes. Its interactions with specific proteins or enzymes provide insights into cellular mechanisms. Additionally, medicinal chemists modify its structure to optimize pharmacokinetics and enhance its therapeutic potential .
Anticancer Activity
Neuropharmacology
Anti-inflammatory Properties
Antimicrobial Potential
Cardiovascular Applications
Chemical Biology and Medicinal Chemistry
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate involves the condensation of 2-aminobenzophenone with ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)acetate, followed by cyclization and esterification reactions.", "Starting Materials": [ "2-aminobenzophenone", "ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)acetate", "acetic anhydride", "methyl iodide", "triethylamine", "sodium bicarbonate", "chloroform", "methanol", "diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-aminobenzophenone with ethyl 2-(4-pyridin-2-ylpiperazin-1-yl)acetate using acetic anhydride and triethylamine as catalysts to form 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline intermediate.", "Step 2: Cyclization of the intermediate using sodium bicarbonate and chloroform to form 7-chloro-4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline intermediate.", "Step 3: Esterification of the intermediate using methyl iodide and triethylamine to form Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate.", "Step 4: Purification of the final product using methanol and diethyl ether." ] } | |
CAS RN |
1251690-91-1 |
Product Name |
Methyl 4-oxo-3-phenyl-2-(4-pyridin-2-ylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate |
Molecular Formula |
C22H15BrN4O3S |
Molecular Weight |
495.35 |
IUPAC Name |
1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15BrN4O3S/c1-13-5-7-16(8-6-13)27-21(28)19-17(9-10-31-19)26(22(27)29)12-18-24-20(25-30-18)14-3-2-4-15(23)11-14/h2-11H,12H2,1H3 |
InChI Key |
BOLCHLDLXDHHNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)Br |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.